![molecular formula C12H10N2O2S B14247608 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one CAS No. 502935-49-1](/img/structure/B14247608.png)
5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one: is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry:
In chemistry, 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of bacteria and viruses makes it a promising candidate for the development of new drugs.
Medicine:
In medicine, this compound is explored for its anticancer properties. Studies have shown that thiazole derivatives can exhibit significant antitumor activity against various cancer cell lines .
Industry:
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the aggregation factor of human platelets or act as a fibrinogenic receptor antagonist . These interactions can lead to the desired therapeutic effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- Thiazolo[4,5-b]pyridines
- Pyrano[2,3-d]thiazoles
Comparison:
Compared to similar compounds, 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one stands out due to its unique structure and diverse range of applications. While other thiazole derivatives also exhibit medicinal and biological properties, this compound’s specific arrangement of functional groups enhances its reactivity and potential for drug development. Its ability to undergo various chemical reactions and its stability under different conditions make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
502935-49-1 |
|---|---|
Formule moléculaire |
C12H10N2O2S |
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
5-methoxy-2-methyl-[1,3]thiazolo[5,4-c]quinolin-4-one |
InChI |
InChI=1S/C12H10N2O2S/c1-7-13-10-8-5-3-4-6-9(8)14(16-2)12(15)11(10)17-7/h3-6H,1-2H3 |
Clé InChI |
DPFWLHYJBRHQIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C(=O)N(C3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


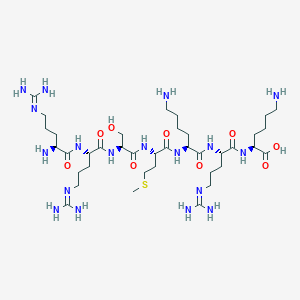

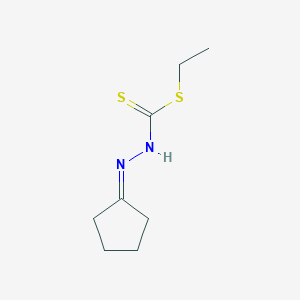
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
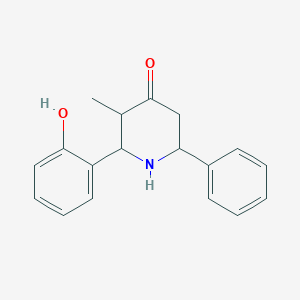
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
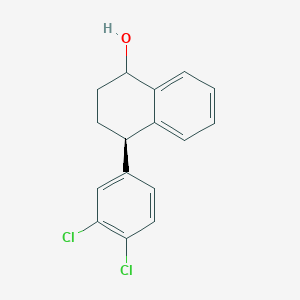
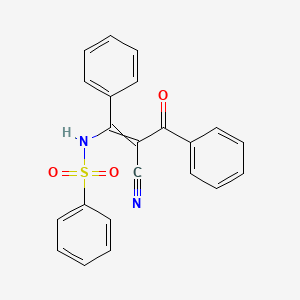
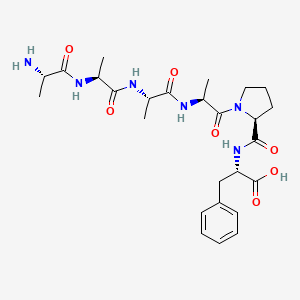
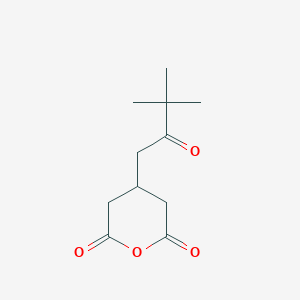
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)

